molecular formula C14H14N4OS B10916946 1,3-dimethyl-4-[(pyridin-2-ylsulfanyl)methyl]-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1,3-dimethyl-4-[(pyridin-2-ylsulfanyl)methyl]-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10916946
M. Wt: 286.35 g/mol
InChI Key: XKOHICLKLSOQMI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the class of pyrazolopyridines This compound is notable for its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a pyridylsulfanyl group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a pyridine carboxaldehyde can form the pyrazolo[3,4-b]pyridine scaffold.

    Introduction of the Pyridylsulfanyl Group: This step can be achieved by nucleophilic substitution reactions where a pyridylthiol reacts with a suitable electrophilic intermediate.

    Formation of the Dihydropyridinone Moiety: This involves the reduction of a pyridinone precursor, which can be accomplished using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the pyridylsulfanyl group.

    Reduction: Reduction reactions can target the dihydropyridinone moiety, potentially converting it to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core and the pyridylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridylsulfanyl group can yield sulfoxides or sulfones, while reduction of the dihydropyridinone moiety can produce a fully saturated pyridine ring.

Scientific Research Applications

1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the core structure and can exhibit similar chemical reactivity and biological activity.

    Pyridylsulfanyl Compounds: Compounds with a pyridylsulfanyl group can undergo similar oxidation and substitution reactions.

    Dihydropyridinone Derivatives: These compounds can have similar reduction and substitution reactions.

Uniqueness

1,3-DIMETHYL-4-[(2-PYRIDYLSULFANYL)METHYL]-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of a pyrazolo[3,4-b]pyridine core, a pyridylsulfanyl group, and a dihydropyridinone moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

1,3-dimethyl-4-(pyridin-2-ylsulfanylmethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H14N4OS/c1-9-13-10(8-20-12-5-3-4-6-15-12)7-11(19)16-14(13)18(2)17-9/h3-7H,8H2,1-2H3,(H,16,19)

InChI Key

XKOHICLKLSOQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)CSC3=CC=CC=N3)C

Origin of Product

United States

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